molecular formula C16H14FNO3 B6407740 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid CAS No. 1261954-77-1

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

Cat. No.: B6407740
CAS No.: 1261954-77-1
M. Wt: 287.28 g/mol
InChI Key: GXOUALASXUZPRC-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is an organic compound that features a fluorine atom attached to a benzoic acid moiety, with a dimethylaminocarbonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and 3-(N,N-dimethylaminocarbonyl)phenylboronic acid.

    Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 4-fluorobenzoic acid with the 3-(N,N-dimethylaminocarbonyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzoic acid moiety can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylaminocarbonyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve heating in an organic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: Hydrolysis typically yields the corresponding carboxylic acid and amine or alcohol.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or enhanced stability.

    Biological Studies: The compound can be used as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.

    Industrial Applications: It may be used in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may act by binding to specific receptors or enzymes, modulating their activity. The dimethylaminocarbonyl group can enhance binding affinity and selectivity.

    Biological Studies: As a probe, the compound can interact with target proteins or nucleic acids, allowing researchers to study their function and dynamics.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid
  • 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid
  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid

Uniqueness

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to participate in specific interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-4-10(8-11)13-9-12(16(20)21)6-7-14(13)17/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOUALASXUZPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691308
Record name 3'-(Dimethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-77-1
Record name 3'-(Dimethylcarbamoyl)-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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